molecular formula C9H8BrFN2 B13012448 6-bromo-4-fluoro-2,3-dimethyl-2H-indazole

6-bromo-4-fluoro-2,3-dimethyl-2H-indazole

Cat. No.: B13012448
M. Wt: 243.08 g/mol
InChI Key: PGOMQPNCIZNBSB-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms, along with methyl groups, in the indazole ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-4-fluoro-2,3-dimethyl-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4-fluoroaniline with 2,3-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Scientific Research Applications

6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-2,3-dimethyl-2H-indazole involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering signal transduction pathways .

Comparison with Similar Compounds

  • 4-Fluoro-2,3-dimethyl-2H-indazole
  • 6-Bromo-2,3-dimethyl-2H-indazole
  • 4-Bromo-2,3-dimethyl-2H-indazole

Comparison: 6-Bromo-4-fluoro-2,3-dimethyl-2H-indazole is unique due to the presence of both bromine and fluorine atoms, which enhance its chemical reactivity and potential for diverse applications. Compared to similar compounds, it exhibits higher binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and biological studies .

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

6-bromo-4-fluoro-2,3-dimethylindazole

InChI

InChI=1S/C9H8BrFN2/c1-5-9-7(11)3-6(10)4-8(9)12-13(5)2/h3-4H,1-2H3

InChI Key

PGOMQPNCIZNBSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC2=NN1C)Br)F

Origin of Product

United States

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